Aminoethyl-SS-ethylalcohol

描述

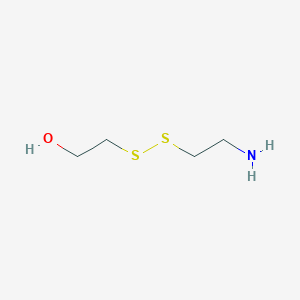

Aminoethyl-SS-ethylalcohol is a chemical compound characterized by the presence of a primary amine group, a cleavable disulfide bond, and a hydroxyl group. Its molecular formula is C4H11NOS2, and it has a molecular weight of 153.3 g/mol . This compound is notable for its versatility in chemical reactions due to the presence of both amine and alcohol functional groups, as well as the cleavable disulfide bond.

准备方法

Synthetic Routes and Reaction Conditions: Aminoethyl-SS-ethylalcohol can be synthesized through a multi-step process involving the reaction of ethylene oxide with cysteamine to form 2-aminoethanethiol. This intermediate is then reacted with ethylene glycol under controlled conditions to yield the final product. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and crystallization to ensure the compound meets the required specifications for various applications .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous or organic solvents.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Thiols.

Substitution: Amides, sulfonamides.

科学研究应用

Chemical Synthesis

Aminoethyl-SS-ethylalcohol serves as a crucial building block in the synthesis of complex molecules. Its unique structure, featuring a cleavable disulfide bond, allows it to be utilized effectively in:

- Drug Delivery Systems : The compound is integral in forming cleavable linkers for antibody-drug conjugates (ADCs), enabling controlled release of therapeutic agents.

- Modification of Biomolecules : It is employed to introduce functional groups into proteins and peptides, facilitating further conjugation for various biochemical applications.

Biological Applications

In biological research, AEAPTMS is used for:

- Protein Engineering : The compound aids in modifying proteins to enhance their functionality or stability. For instance, it can be used to create modified whey protein isolates (WPI) that exhibit improved antioxidant activities through structural changes induced by ethanol treatment .

- Toxicological Studies : AEAPTMS has been evaluated for its toxicity and reproductive effects in animal models, providing insights into its safety profile for potential biomedical applications .

Industrial Applications

AEAPTMS finds extensive use in various industrial processes:

- Adhesives and Sealants : It acts as a coupling agent that enhances adhesion between organic polymers and inorganic substrates. This property is particularly valuable in fiberglass production and construction materials .

- Cosmetics and Personal Care Products : The compound functions as an emulsifier and surfactant, improving the stability and texture of formulations .

- Lubricants and Paints : It is utilized as a dispersant in lubricants and paints, enhancing their performance characteristics .

Environmental Impact and Safety

Understanding the environmental impact of AEAPTMS is essential:

- Biodegradability : The compound exhibits rapid hydrolysis under environmental conditions, leading to the formation of less harmful byproducts such as methanol and silanols, which are less likely to bioaccumulate .

- Toxicity Assessments : Studies have shown that while AEAPTMS can cause irritation at high doses, it does not exhibit significant systemic toxicity at lower exposure levels, indicating a favorable safety profile for its intended uses .

Case Studies

Several studies exemplify the diverse applications of AEAPTMS:

- A study on the synthesis of N-alkyl amino acids demonstrated the effectiveness of AEAPTMS in enhancing yields while maintaining stereochemistry during chemical reactions involving alcohols .

- Research into the modification of whey proteins revealed that ethanol-modified WPI exhibited increased antioxidant properties due to structural changes facilitated by AEAPTMS, showcasing its potential in food science applications .

作用机制

The mechanism of action of Aminoethyl-SS-ethylalcohol involves its ability to undergo cleavage at the disulfide bond under reducing conditions, which is crucial in drug delivery systems. The primary amine and hydroxyl groups allow for further functionalization, enabling the compound to interact with various molecular targets. In biological systems, the cleavable disulfide bond is particularly important for the controlled release of therapeutic agents .

相似化合物的比较

Ethanolamine: Contains a primary amine and hydroxyl group but lacks the cleavable disulfide bond.

Cysteamine: Contains a primary amine and thiol group but lacks the hydroxyl group.

2-Aminoethanol: Similar to ethanolamine but with an additional hydroxyl group.

Uniqueness: Aminoethyl-SS-ethylalcohol is unique due to the presence of the cleavable disulfide bond, which provides additional functionality in chemical and biological applications. This feature distinguishes it from other similar compounds and enhances its utility in drug delivery and molecular modification .

生物活性

Aminoethyl-SS-ethylalcohol, also known by its CAS number 15579-01-8, is a compound with notable applications in biochemical research and drug development, particularly in the context of antibody-drug conjugates (ADCs). This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C4H11NOS2 |

| Molecular Weight | 153.3 g/mol |

| Purity | 95% |

| Functional Groups | Amine (NH2), Alcohol (OH) |

This compound is primarily recognized for its role as a glutathione-cleavable linker in the synthesis of ADCs. The mechanism involves the selective release of the cytotoxic drug upon exposure to intracellular glutathione, which is abundant in cancer cells. This property enhances the therapeutic efficacy of ADCs by ensuring that the cytotoxic agent is released specifically within the target cells, minimizing systemic toxicity.

Biological Activity

- Antibody-Drug Conjugate Synthesis : The compound is integral in creating ADCs that target specific cancer cells. Its cleavable nature allows for controlled release of therapeutic agents, making it a valuable component in targeted cancer therapies .

- Cellular Uptake and Efficacy : Research indicates that ADCs utilizing this compound demonstrate improved cellular uptake and efficacy against various cancer cell lines. The targeted delivery mechanism helps in overcoming some resistance mechanisms seen in conventional chemotherapy .

- Toxicity Profile : Preliminary studies suggest that while this compound enhances the efficacy of ADCs, it also necessitates careful evaluation of its toxicity profile. The compound's effects on normal cells versus cancerous cells are critical for assessing its safety in clinical applications .

Study 1: Efficacy in Cancer Treatment

A study explored the use of this compound as part of an ADC targeting HER2-positive breast cancer. The results showed a significant reduction in tumor size compared to controls, highlighting the compound's potential in enhancing therapeutic outcomes.

Study 2: Comparative Analysis with Other Linkers

In a comparative study involving various linkers used in ADC formulations, this compound demonstrated superior performance regarding stability and release kinetics under physiological conditions. This study provided insights into optimizing linker design for enhanced drug delivery systems .

Research Findings

Recent research has focused on optimizing the synthesis and application of this compound in ADC formulations:

- Synthesis Techniques : New methods have been developed for preparing homogeneous aminoacylated tRNAs that utilize this compound as a linker, enhancing the efficiency of protein synthesis .

- Pharmacokinetics : Studies have shown that drugs linked with this compound exhibit favorable pharmacokinetic profiles, with increased circulation times and reduced off-target effects .

属性

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS2/c5-1-3-7-8-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHFAPXIBISUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。